![molecular formula C6H7ClN4 B1436586 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine CAS No. 130024-04-3](/img/structure/B1436586.png)
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Mechanism of Action
Target of Action
The primary target of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression . The compound exerts its effects by forming essential hydrogen bonds with the amino acids present in the active site of the enzyme .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell division and induces apoptosis within the cells . The compound’s action on CDK2 also affects other downstream pathways involved in cell survival and proliferation .
Pharmacokinetics
These compounds often exhibit improved biochemical efficacy and are more potent than reversible inhibitors .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within the cells .
Biochemical Analysis
Biochemical Properties
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is xanthine oxidase, an enzyme involved in the catabolism of purines. By binding to the active site of xanthine oxidase, this compound effectively inhibits its activity, leading to a decrease in the production of uric acid . This interaction is significant in the context of diseases such as gout, where excessive uric acid production is a problem.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the cell cycle and inhibiting cyclin-dependent kinases . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering the metabolic state of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as xanthine oxidase and cyclin-dependent kinases, inhibiting their activity . This binding is facilitated by the compound’s structural similarity to the natural substrates of these enzymes. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions, such as reduced cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and transferases, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by inhibiting enzymes such as xanthine oxidase, leading to changes in the levels of metabolites like uric acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within different cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes cyclization and chlorination to form 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . The reaction conditions often involve the use of phosphorus oxychloride (POCl3) as a chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine and other primary amines. The reaction typically occurs under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemical Structure and Synthesis
Molecular Formula: CHClN
CAS Number: 1934816-30-4
The compound features a fused pyrazole and pyrimidine ring system with a chlorine substituent at position six and a methyl group at position one. The synthesis of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine typically involves multi-step processes that can be optimized for yield and efficiency. One common synthetic route includes the reaction of 5-amino-1H-pyrazole derivatives with chloromethylating agents under controlled conditions .
Biological Mechanisms
The primary mechanism of action for this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial in regulating the cell cycle, particularly in the transition from G1 to S phase. Inhibition of CDK2 can lead to cell cycle arrest and has implications in cancer therapy .
Therapeutic Applications
Research indicates that this compound holds promise in various therapeutic areas:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The ability to inhibit CDK2 makes it a candidate for targeting various malignancies .
- Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory activities, suggesting a broader therapeutic application beyond oncology.
- Drug Discovery : The compound serves as a scaffold for developing new pharmacological agents. Its structural versatility allows for modifications that can enhance biological activity or selectivity against specific targets .
Data Tables
Activity Type | Observations |
---|---|
CDK2 Inhibition | Significant inhibition noted |
Anticancer Potential | Effective against various cancer cell lines |
Anti-inflammatory Effects | Moderate activity reported |
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at micromolar concentrations. This was attributed to its ability to disrupt the CDK2 pathway, leading to apoptosis in treated cells. -
Synthesis of Novel Derivatives :
Researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their biological activities. Some derivatives showed enhanced potency against specific cancer types compared to the parent compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar core structure but different biological activities.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A closely related compound used as an intermediate in the synthesis of various derivatives.
Uniqueness
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a potent CDK2 inhibitor makes it a valuable compound in cancer research .
Biological Activity
6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention for its diverse biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, known for various pharmacological properties including anti-inflammatory, antiproliferative, and antifungal effects. Its primary mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
This compound specifically targets CDK2. By inhibiting this kinase, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to significant inhibition of cell growth. This activity is particularly relevant in cancer treatment as it can induce apoptosis in cancer cells by interfering with their proliferation pathways .
Biochemical Pathways
The compound also interacts with xanthine oxidase, an enzyme involved in purine metabolism. By binding to its active site, it inhibits xanthine oxidase activity, which decreases uric acid production. This inhibition can have therapeutic implications for conditions like gout and hyperuricemia .
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound significantly inhibited tumor growth and induced apoptosis.
- HCT-116 (colon cancer) : Similar cytotoxic effects were observed .
Comparative Efficacy
In a study comparing various pyrazolo[3,4-d]pyrimidine derivatives, this compound showed superior inhibitory activity against CDK2 compared to other analogs. The IC50 values indicated strong potency in disrupting cancer cell proliferation .
Antifungal and Anti-inflammatory Properties
Beyond its anticancer potential, this compound also exhibits antifungal properties and has been shown to possess anti-inflammatory effects. The presence of the chloro group enhances its biological activity against certain pathogens and inflammatory responses .
Study on Anticancer Effects
A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in MCF-7 models. The compound not only suppressed cell migration but also led to DNA fragmentation indicative of apoptosis. Molecular docking studies confirmed its binding affinity to CDK2 .
In Vitro Analysis
In vitro analyses revealed that this compound influences several cellular processes:
- Induces apoptosis through cell cycle disruption.
- Modulates gene expression related to cell survival and proliferation .
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Anticancer | MCF-7 | Not specified | Inhibition of growth and apoptosis |
Anticancer | HCT-116 | Not specified | Significant cytotoxicity |
Xanthine Oxidase Inhibition | N/A | Not specified | Decreased uric acid production |
Anti-inflammatory | N/A | Not specified | Reduced inflammation markers |
Properties
IUPAC Name |
6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXECBMUOPFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN=C(N2)Cl)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.